molecular formula C12H16N3O3P B1666589 Benzodepa CAS No. 1980-45-6

Benzodepa

Cat. No. B1666589
CAS RN: 1980-45-6
M. Wt: 281.25 g/mol
InChI Key: VFIUCBTYGKMLCM-UHFFFAOYSA-N
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Description

Benzodepa is a small molecule pharmaceutical . It has the molecular formula C12H16N3O3P . It is currently being investigated in clinical studies .


Molecular Structure Analysis

Benzodepa has a molecular formula of C12H16N3O3P, an average mass of 281.247 Da, and a monoisotopic mass of 281.092926 Da . It contains a total of 37 bonds, including 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 three-membered rings, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 2 Aziridines .

Scientific Research Applications

Benzodepa in Anxiety Disorders

Benzodiazepines like Benzodepa have been extensively used for treating anxiety and related disorders since the introduction of chlordiazepoxide in 1960. These compounds have been the subject of numerous scientific articles, detailing their molecular mechanisms of action, distribution, elimination properties, and clinical activity. Benzodepa's use in anxiety disorders is backed by extensive research, underscoring its importance in clinical practice (Shader & Greenblatt, 1993).

Benzodepa and Electrochemical Oxidation

A study on the electrochemical oxidation of methyl paraben on a boron-doped diamond anode has implications for understanding the degradation process of benzodepa-like substances. This research helps in understanding how such compounds can be broken down and their environmental impact mitigated (Steter et al., 2014).

Benzodepa's Addictive Properties

The addictive properties of benzodiazepines like Benzodepa have been a focus of research. Studies using animal models shed light on how benzodiazepines activate midbrain dopamine neurons and potentially hijack the mesolimbic reward system. This research is crucial for developing benzodiazepines with reduced addiction liability (Tan, Rudolph, & Lüscher, 2011).

Pedagogical Use in Science Teaching

Benzodepa-related concepts have been used in educational settings, particularly in science teacher education. The integration of scientific practices into lesson planning and teaching, potentially involving discussions around substances like Benzodepa, enhances pre-service teachers' understanding of scientific concepts and practices (Sarıbaş & Ceyhan, 2015).

Benzodepa in Forensic Science

In forensic science, the detection and analysis of benzodiazepines like Benzodepa in biological samples is critical. A study details a method for determining benzodiazepines in blood using solid-phase extraction and gas chromatography/mass spectrometry, which is essential in forensic toxicology (Inoue et al., 2000).

properties

IUPAC Name

benzyl N-[bis(aziridin-1-yl)phosphoryl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N3O3P/c16-12(18-10-11-4-2-1-3-5-11)13-19(17,14-6-7-14)15-8-9-15/h1-5H,6-10H2,(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIUCBTYGKMLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1P(=O)(NC(=O)OCC2=CC=CC=C2)N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173509
Record name Benzodepa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzodepa

CAS RN

1980-45-6
Record name Benzodepa [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001980456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZODEPA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzodepa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZODEPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q30T24YM3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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